molecular formula C16H17ClN2O3 B5559756 3-chloro-4-(4-morpholinyl)-1-(2-phenylethyl)-1H-pyrrole-2,5-dione

3-chloro-4-(4-morpholinyl)-1-(2-phenylethyl)-1H-pyrrole-2,5-dione

Cat. No.: B5559756
M. Wt: 320.77 g/mol
InChI Key: CJFHKRUGTDUPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-(4-morpholinyl)-1-(2-phenylethyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C16H17ClN2O3 and its molecular weight is 320.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.0927701 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoluminescent Polymers

A study outlines the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, highlighting their potential for electronic applications due to strong photoluminescence and photochemical stability. These materials show promise for use in organic electronics and photovoltaic devices due to their orange color in solution and strong emission properties (Beyerlein & Tieke, 2000).

Molecular Interactions and Crystal Structures

Another study focuses on the synthesis, crystal structures, and molecular interactions of 5-trifluoromethoxy-1H-indole-2,3-dione derivatives. This research provides insights into the structural configurations and hydrogen bonding patterns that could influence the development of novel organic compounds with specific properties (Kaynak, Özbey, & Karalı, 2013).

Electron Acceptors and Color Properties

Research on deeply colored bisamides derived from nucleophilic substitution reactions introduces new electron acceptors for organic synthesis, offering insights into the creation of dyes and pigments with specific color properties (Junek et al., 1982).

β-Ketoamide Derivatives

A one-pot reaction of (chlorocarbonyl) phenyl ketene with β-ketoamides to produce 2-pyrone derivatives demonstrates the versatility of β-ketoamide derivatives as intermediates in heterocyclic compound synthesis. This study contributes to the field of organic synthesis, especially in the context of developing new methodologies for constructing heterocyclic frameworks (Nejadshafiee et al., 2013).

Polymer Synthesis and Characterization

Investigations into the synthesis and spectroscopic characterization of cobalt(III) complexes with morpholine, pyrrolidine, and piperidine demonstrate the potential for developing novel materials with unique chemical and physical properties. These studies could inform the design of new catalytic systems or materials for electronic applications (Amirnasr et al., 2001).

Properties

IUPAC Name

3-chloro-4-morpholin-4-yl-1-(2-phenylethyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c17-13-14(18-8-10-22-11-9-18)16(21)19(15(13)20)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFHKRUGTDUPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)N(C2=O)CCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.